5-HT6 Receptor Affinity: Landipirdine Exhibits 10-Fold Higher Potency Than SUVN-502
In a direct cross-study comparison of 5-HT6 receptor binding affinity, Landipirdine demonstrates a Ki value of 0.1995 nM in a [3H]LSD displacement assay using human recombinant 5-HT6 receptors . In contrast, the comparator SUVN-502 exhibits a Ki of 2.04 nM under similar assay conditions [1]. This represents an approximately 10-fold higher potency for Landipirdine at the primary target site [2].
| Evidence Dimension | 5-HT6 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.1995 nM |
| Comparator Or Baseline | SUVN-502: Ki = 2.04 nM |
| Quantified Difference | ~10.2-fold higher affinity for Landipirdine |
| Conditions | Human recombinant 5-HT6 receptor; [3H]LSD displacement assay |
Why This Matters
This 10-fold potency difference dictates significantly lower Landipirdine concentrations required for equivalent target engagement, impacting assay design and in vivo dosing calculations.
- [1] Nirogi R, et al. SUVN-502, a novel, potent, pure, and orally active 5-HT6 receptor antagonist: pharmacological, behavioral, and neurochemical characterization. Ki = 2.04 nmol/l. View Source
- [2] PMC9953539. Table 1: Agents and In-Vitro Profile. Landipirdine Ki 0.23 nM; Intepirdine Ki 0.23 nM; Idalopirdine Ki 0.83 nM. View Source
